molecular formula C14H20N4O3S2 B2695456 2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide CAS No. 384369-10-2

2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide

Cat. No.: B2695456
CAS No.: 384369-10-2
M. Wt: 356.46
InChI Key: OMXRHTPSAQPQTD-UHFFFAOYSA-N
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Description

2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide ( 384369-10-2) is a high-purity synthetic compound with a molecular formula of C14H20N4O3S2 and a molecular weight of 356.5 g/mol . This chemical features a thieno[2,3-d]pyrimidine core, a privileged structure in medicinal chemistry known for its role as a purine bioisostere . The scaffold is of significant interest for researchers exploring new therapeutic agents, as analogous structures have been investigated as aminopyrimidine inhibitors of histamine receptors for the potential treatment of allergic and inflammatory diseases . Furthermore, closely related thienopyrimidine derivatives have demonstrated promising bioactive properties in scientific studies, including serving as key scaffolds for kinase inhibitors and exhibiting analgesic and anti-inflammatory activities in preclinical models . The presence of the acetamide moiety substituted with hydroxyethyl groups enhances the molecule's solubility profile, making it a valuable intermediate for further chemical modification and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N,N-bis(2-hydroxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S2/c1-8-9(2)23-13-11(8)12(15)16-14(17-13)22-7-10(21)18(3-5-19)4-6-20/h19-20H,3-7H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXRHTPSAQPQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)SCC(=O)N(CCO)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide is a thieno[2,3-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anti-inflammatory properties, inhibition of key enzymes, and implications for therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

Molecular Formula C12H17N3O3S\text{Molecular Formula }C_{12}H_{17}N_3O_3S

Anti-inflammatory Activity

Recent studies have demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit significant anti-inflammatory effects. The compound has shown inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory process.

Table 1: Inhibitory Effects on COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compoundTBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01
Indomethacin9.17TBD

Preliminary results indicate that the compound possesses a similar or better efficacy compared to established anti-inflammatory drugs like indomethacin and celecoxib .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit butyrylcholinesterase (BChE), an enzyme linked to Alzheimer's disease. Inhibition of BChE is considered a promising strategy for the treatment of cognitive decline associated with this condition.

Table 2: BChE Inhibition Potency

CompoundBChE IC50 (μM)
This compoundTBD
Compound 8c (reference)TBD

Case Studies

  • In Vivo Studies : The efficacy of thieno[2,3-d]pyrimidine derivatives in animal models has been documented. For instance, compounds were tested in carrageenan-induced paw edema models and demonstrated significant reductions in inflammation compared to controls .
  • Mechanistic Studies : Western blotting and RT-PCR analyses have shown that these compounds can downregulate the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and COX-2 in RAW264.7 macrophages .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Core Heterocycle Modifications

Table 1: Comparison of Pyrimidine/Thienopyrimidine Core Features
Compound Name Core Structure Substituents (Position) Key Functional Groups Reference
Target Compound Thieno[2,3-d]pyrimidine 4-amino, 5,6-dimethyl (thieno) Thioether, hydroxyethyls N/A
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide Pyrimidine 4,6-dimethyl (pyrimidine) Thioether, phenyl
2-((3-Ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide Thieno[2,3-d]pyrimidine 3-ethyl, 4-oxo, 5,6-dimethyl Thioether, p-tolyl
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide Pyrimidin-4-one 4-methyl, 6-oxo Thioether, benzyl

Key Observations :

  • The 4-amino group in the target compound contrasts with 4-oxo or 4-hydroxy groups in analogs (e.g., ), which may reduce electrophilicity and enhance solubility or hydrogen-bonding capacity.

Acetamide Side Chain Variations

Table 2: Acetamide Substituent Profiles
Compound Name Acetamide Substituents Hydrophilicity/LogP* Biological Implications Reference
Target Compound N,N-bis(2-hydroxyethyl) High hydrophilicity (predicted) Improved solubility, CNS targeting N/A
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide N-phenyl Low hydrophilicity (logP ~3.1) Membrane permeability
2-[(4-Methyl-6-oxo-pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide N-(2,3-dichlorophenyl) Moderate hydrophobicity (logP ~2.8) Enhanced halogen-mediated binding
2-((3-Ethyl-5,6-dimethyl-4-oxo-thienopyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide N-(4-isopropylphenyl) High hydrophobicity (logP ~4.0) Tissue penetration

Key Observations :

  • The N,N-bis(2-hydroxyethyl) group in the target compound likely reduces logP compared to aryl-substituted analogs (e.g., ), favoring aqueous solubility and reducing metabolic toxicity .
  • Halogenated aryl groups (e.g., ) may enhance target affinity via halogen bonding but increase hepatotoxicity risks.

Physicochemical Properties

Table 3: Experimental and Predicted Properties
Compound Name Melting Point (°C) Solubility (mg/mL) pKa (Predicted) Reference
Target Compound Not reported >10 (aqueous) 11.5–12.0 N/A
2-[(4-Methyl-6-oxo-pyrimidin-2-yl)thio]-N-benzyl-acetamide 196–198 ~2 (DMSO) 9.8
2-((3-Ethyl-5,6-dimethyl-4-oxo-thienopyrimidin-2-yl)thio)-N-(p-tolyl)acetamide 230–232 <1 (aqueous) 8.2

Key Findings :

  • The target’s hydroxyethyl groups likely improve aqueous solubility over analogs with aryl substituents (e.g., ), critical for oral bioavailability.

Q & A

What multi-step synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
The synthesis typically involves:

Core Thienopyrimidine Formation: React 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2-thiol with chloroacetyl chloride in dimethylformamide (DMF) to introduce the thioether linkage .

Acetamide Coupling: Treat the intermediate with N,N-bis(2-hydroxyethyl)amine in the presence of triethylamine (TEA) as a base, using DMF or dimethyl sulfoxide (DMSO) as solvents at 60–80°C for 6–8 hours .

Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product .
Optimization Tips:

  • Use inert atmosphere (N₂/Ar) to prevent oxidation of thiol groups .
  • Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .

Which analytical techniques are critical for confirming structural integrity and purity?

Level: Basic
Methodological Answer:

  • 1H NMR: Confirm proton environments (e.g., hydroxyethyl groups at δ 3.4–3.6 ppm, aromatic protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS): Validate molecular weight with ESI-MS (e.g., [M+H]+ at m/z 401.5) .
  • HPLC/LC-MS: Assess purity (>98%) using C18 columns (acetonitrile/water mobile phase) .
  • Elemental Analysis: Match calculated vs. observed C, H, N, S percentages (e.g., C: 45.36% calculated vs. 45.29% observed) .

How can researchers resolve contradictions in reported biological activity data?

Level: Advanced
Methodological Answer:

Comparative Assay Validation: Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity) to control variables like bacterial strains or solvent effects .

Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., ethyl vs. phenyl groups on thienopyrimidine) using analogs from literature .

Dose-Response Curves: Quantify EC₅₀/IC₅₀ values to differentiate potency variations .
Example: Discrepancies in anti-inflammatory activity may arise from differences in cell lines (RAW 264.7 vs. THP-1); validate using multiple models .

What strategies prevent functional group degradation during synthesis?

Level: Advanced
Methodological Answer:

  • Temperature Control: Maintain reactions below 80°C to avoid decomposition of acetamide or thioether groups .
  • Solvent Selection: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
  • Protective Groups: Temporarily protect hydroxyethyl groups with tert-butyldimethylsilyl (TBS) ethers during acidic/basic steps .
    Validation: Monitor by FT-IR for carbonyl (C=O) stability at 1680–1700 cm⁻¹ .

How can molecular docking studies elucidate binding mechanisms with biological targets?

Level: Advanced
Methodological Answer:

Target Selection: Prioritize enzymes (e.g., COX-2, DHFR) based on structural analogs’ reported activities .

Docking Workflow:

  • Prepare ligand (compound) and receptor (target PDB ID: 1PXX) using AutoDock Vina.
  • Validate force fields (AMBER/CHARMM) for thienopyrimidine interactions .

Binding Affinity Analysis: Compare docking scores (ΔG) with known inhibitors to prioritize targets .
Case Study: A similar compound showed −9.2 kcal/mol binding to COX-2 via π-π stacking with Tyr385 .

How should stability studies be designed for this compound under physiological conditions?

Level: Intermediate
Methodological Answer:

  • Buffer Stability: Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; analyze degradation via HPLC .
  • Photostability: Expose to UV light (254 nm) for 48 hours; monitor by UV-Vis spectroscopy for absorbance shifts .
  • Thermal Stability: Heat at 40–60°C for 1 week; check melting point consistency (e.g., 230–232°C) .

What methodologies address solubility challenges in in vitro assays?

Level: Intermediate
Methodological Answer:

  • Co-Solvent Systems: Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to enhance aqueous solubility .
  • Prodrug Derivatization: Temporarily esterify hydroxyethyl groups to improve membrane permeability .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

How to interpret conflicting spectral data (e.g., NMR vs. MS)?

Level: Advanced
Methodological Answer:

Impurity Analysis: Run HSQC or COSY NMR to identify spin systems obscured by impurities .

Tautomerism Check: Compare experimental vs. computed NMR shifts (e.g., DFT at B3LYP/6-31G**) for keto-enol forms .

High-Resolution MS: Confirm molecular formula with HRMS (e.g., m/z 401.5441 calculated vs. 401.5438 observed) .

What are key considerations for designing SAR studies on this compound?

Level: Advanced
Methodological Answer:

  • Core Modifications: Vary substituents at positions 4 (amino) and 5,6 (methyl) to assess activity changes .
  • Bioisosteric Replacement: Substitute thioether with sulfone/sulfonamide to evaluate electronic effects .
  • Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical features (e.g., hydrogen bond donors at hydroxyethyl groups) .

How to validate contradictory enzymatic inhibition data across studies?

Level: Advanced
Methodological Answer:

Enzyme Source Standardization: Use recombinant enzymes (e.g., human vs. bacterial DHFR) to control isoform differences .

Kinetic Assays: Measure Kᵢ values under fixed substrate concentrations (e.g., 100 µM NADPH for DHFR) .

Cross-Validation: Compare with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

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